4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
4-(Piperidin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a quinazoline ring.
4-(Piperidin-1-yl)quinoline: Features a quinoline ring, differing in nitrogen placement within the heterocycle.
4-(Piperidin-1-yl)benzene: A simpler structure with a benzene ring instead of a fused heterocyclic system.
Uniqueness: 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its fused quinazoline-piperidine structure, which imparts distinct pharmacological properties and reactivity compared to other piperidine derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNDASZVLYKBDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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